3-(Chloromethyl)quinolin-4-ol hydrochloride

Beschreibung

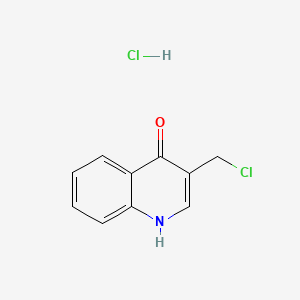

3-(Chloromethyl)quinolin-4-ol hydrochloride (CAS: 21863-56-9) is a quinoline derivative with the molecular formula C₁₀H₉Cl₂N and a molecular weight of 214.09 g/mol . The compound features a chloromethyl (-CH₂Cl) substituent at the 3-position of the quinoline ring and a hydroxyl group (-OH) at the 4-position, which is protonated as a hydrochloride salt. This structure imparts reactivity, making it a versatile intermediate in pharmaceutical synthesis, particularly for constructing complex molecules via nucleophilic substitution or cross-coupling reactions .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1H-quinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;/h1-4,6H,5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLHASXIXMOFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)quinolin-4-ol hydrochloride typically involves the chloromethylation of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Chloromethyl)quinolin-4-ol hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation Reactions: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction Reactions: Reduction of the compound can yield quinolin-4-ol derivatives with different substituents.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted quinoline derivatives

- Quinolin-4-one derivatives

- Reduced quinolin-4-ol derivatives

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitubercular Activity

Quinoline derivatives, including 3-(Chloromethyl)quinolin-4-ol hydrochloride, have shown promising antibacterial and antitubercular activities. A study demonstrated that related quinoline compounds exhibited significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. Specifically, compounds with structural similarities to this compound were noted for their low minimum inhibitory concentration values, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| QH-04 | 4 | Mycobacterium tuberculosis |

| QH-02 | 8 | Escherichia coli |

| QH-11 | 16 | Staphylococcus aureus |

Anticancer Properties

Research indicates that quinoline derivatives possess anticancer properties through various mechanisms, including inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to act as a nitric oxide donor enhances its potential in photodynamic therapy (PDT), targeting cancerous tissues effectively .

Case Study: Photodynamic Therapy

In a recent study, quinoline derivatives were synthesized and tested for their efficacy in PDT. The results revealed that these compounds could effectively release nitric oxide upon light activation, leading to significant tumor reduction in animal models .

Neuroprotective Effects

Quinoline-based compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The introduction of iron-chelating moieties in quinoline structures has been shown to reduce oxidative stress and protect neuronal cells from damage .

Table 2: Neuroprotective Activity of Quinoline Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| VK 28 | 5.57 | Iron chelation |

| M30 | 3.71 | Antioxidant activity |

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the chloromethylation of quinoline derivatives. Structural modifications can enhance its biological activity and selectivity against specific targets. Recent studies have focused on creating hybrids that combine quinoline with other pharmacophores to broaden their therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)quinolin-4-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Quinoline Family

2-(Chloromethyl)quinoline Monohydrochloride

- Structure: Chloromethyl group at the 2-position of quinoline.

- Molecular Formula : C₁₀H₉Cl₂N (same as target compound).

- Key Differences : Positional isomerism affects reactivity. The 2-position chloromethyl group may exhibit steric hindrance in substitution reactions compared to the 3-position .

- Applications : Used in synthesizing kinase inhibitors and antimicrobial agents.

Ethyl 2-(Chloromethyl)-4-phenylquinoline-3-carboxylate Hydrochloride

- Structure : Chloromethyl at 2-position, phenyl at 4-position, and ester at 3-position.

- Molecular Formula: C₁₉H₁₇Cl₂NO₂.

- Key Differences : The ester group enhances lipophilicity, influencing bioavailability. The phenyl substituent may stabilize π-π interactions in drug-receptor binding .

- Applications : Intermediate in antitumor and antiviral drug development.

6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride

- Structure: Dimethoxy groups at 6,7-positions and a phenoxyphenyl amine at 4-position.

- Molecular Formula : C₂₃H₂₁ClN₂O₃.

- Key Differences : Bulky substituents reduce electrophilicity but improve selectivity for kinase targets (e.g., UNC-10225170 hydrochloride) .

- Applications : Investigated as a kinase inhibitor in cancer therapy.

Pyridine-Based Analogs

3-(Chloromethyl)pyridine Hydrochloride

- Structure : Pyridine ring with chloromethyl at 3-position.

- Molecular Formula : C₆H₇Cl₂N.

- Key Differences: Smaller aromatic system increases electrophilicity and cytotoxicity. Reported LD₅₀ = 0.0756 mM in BALB/c-3T3 cells, indicating higher toxicity than quinoline analogs .

- Applications: Limited to niche synthetic applications due to carcinogenicity (Level A) .

Quinolinone Derivatives

3-Chloro-4-hydroxy-1H-quinolin-2-one

- Structure: Quinolinone core with -Cl at 3-position and -OH at 4-position.

- Molecular Formula: C₉H₅ClNO₂.

- The ketone group enables hydrogen bonding in biological targets .

- Applications : Antimicrobial and anti-inflammatory agent precursor.

2-(Chloromethyl)-3-methylquinazolin-4(3H)-one

- Structure: Quinazolinone core with chloromethyl at 2-position and methyl at 3-position.

- Molecular Formula : C₁₀H₈ClN₂O.

- Key Differences: Quinazolinone scaffold enhances metabolic stability compared to quinoline .

- Applications : Anticancer and antibacterial research.

Biologische Aktivität

3-(Chloromethyl)quinolin-4-ol hydrochloride is a synthetic compound derived from the quinoline family, known for its diverse biological activities. This article discusses its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a chloromethyl group attached to the quinoline ring, which is a bicyclic structure containing a nitrogen atom. This specific substitution pattern influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can disrupt metabolic pathways in microorganisms.

- DNA Interaction : It has been suggested that it can interfere with the replication of microbial DNA, potentially leading to antimicrobial effects.

- P-glycoprotein Modulation : Some studies indicate that quinoline derivatives can inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : It has shown potential against various bacterial strains and fungi. The presence of the chloromethyl group enhances its interaction with microbial targets, leading to increased antimicrobial efficacy .

- Antitumor Activity : Some studies have explored its role in cancer treatment, particularly through its ability to overcome drug resistance by modulating P-gp activity .

Comparative Analysis with Related Compounds

A comparison of this compound with other quinoline derivatives highlights its unique properties:

| Compound Name | Antimicrobial Activity | Antitumor Activity | P-gp Inhibition |

|---|---|---|---|

| 3-(Chloromethyl)quinolin-4-ol HCl | Moderate | Significant | Yes |

| 3-(Chloromethyl)quinolin-2-ol HCl | Low | Moderate | No |

| 5-(Chloromethyl)quinolin-8-ol HCl | High | Low | Yes |

| 2-(Chloromethyl)quinolin-4-ol HCl | Moderate | Moderate | No |

This table illustrates that while some derivatives exhibit high antimicrobial activity, they may lack effectiveness in other areas such as P-gp inhibition.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

- Cancer Research : In a study focused on overcoming P-glycoprotein-mediated resistance, this compound was found to enhance the accumulation of doxorubicin in resistant cancer cell lines. This effect was attributed to its ability to inhibit P-gp, indicating its potential as an adjuvant therapy in chemotherapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)quinolin-4-ol hydrochloride, and how can purity be ensured?

- The compound can be synthesized via nucleophilic substitution on quinolin-4-ol derivatives using chloromethylation agents (e.g., chloromethyl chloride or formaldehyde/HCl systems). Purification typically involves recrystallization from ethanol/water mixtures, followed by characterization via melting point analysis and elemental composition verification (e.g., C, H, N, Cl content) .

- Key Method : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection. Purity ≥98% is achievable via repeated recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks for the quinoline ring (δ 7.5–8.9 ppm for aromatic protons) and chloromethyl group (δ 4.2–4.8 ppm for CH2Cl).

- Mass Spectrometry (EI-MS) : Look for molecular ion clusters at m/z corresponding to [M-Cl]+ and fragmentation patterns consistent with quinoline derivatives .

- Elemental Analysis : Validate stoichiometry (e.g., C% 53.78, H% 5.46, Cl% 19.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying nucleophiles in substitution reactions involving the chloromethyl group?

- Mechanistic studies suggest competing SN1 (carbocation intermediate) and SN2 (concerted displacement) pathways. For bulky nucleophiles (e.g., tertiary amines), SN1 dominates, requiring polar protic solvents (e.g., ethanol). For smaller nucleophiles (e.g., thiols), SN2 is favored in aprotic solvents (e.g., DMF). Kinetic studies via HPLC can quantify pathway contributions .

- Troubleshooting Tip : Use radical inhibitors (e.g., BHT) to suppress unintended side reactions with the quinoline ring .

Q. What role does the chloromethyl group play in modulating biological activity, and how can its reactivity be harnessed for targeted drug design?

- The chloromethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols in enzymes). This property is exploited in protease inhibitor design.

- Experimental Design :

- Perform competitive binding assays with glutathione to assess alkylation kinetics .

- Use X-ray crystallography to map adduct formation in enzyme active sites (e.g., p38 MAP kinase) .

Q. What analytical challenges arise in detecting degradation products of this compound, and how are they addressed?

- Hydrolysis of the chloromethyl group generates quinolin-4-ol and formaldehyde as primary degradants.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.